CoPoP Liposome Antigen Display Enables 50-Fold Adjuvant and 20-Fold Antigen Dose Sparing Relative to Soluble Antigen Formulation
CoPoP liposomes displaying the Pfs48/45 malaria antigen achieve superior antibody IgG titers compared to soluble (non-bound) antigen across all assessed adjuvant doses, translating to at least 50-fold MPLA/QS-21 adjuvant dose sparing and approximately 20-fold antigen dose sparing [1].
| Evidence Dimension | Adjuvant dose required to achieve comparable antibody response |
|---|---|
| Target Compound Data | CoPoP liposome-bound Pfs48/45 achieves equivalent IgG titers with ≥50-fold lower MPLA/QS-21 adjuvant dose |
| Comparator Or Baseline | Soluble (non-bound) Pfs48/45 antigen formulation |
| Quantified Difference | ≥50-fold adjuvant dose sparing; ∼20-fold antigen dose sparing |
| Conditions | Mouse immunization with structurally stabilized Pfs48/45 malaria protein; MPLA and QS-21 adjuvants co-administered; fixed protein antigen dose for adjuvant sparing; fixed adjuvant dose for antigen sparing |
Why This Matters
Dose-sparing capability directly reduces cost-per-dose in vaccine manufacturing and expands supply-constrained adjuvant availability during pandemic or global health deployment.
- [1] Song Y, Huang WC, Ivanochko D, et al. 50-Fold Adjuvant and 20-Fold Antigen Vaccine Dose Sparing from Nanoliposome Display of a Stabilized Malarial Protein Antigen. ACS Nano. 2025;19(10):10103-10112. doi:10.1021/acsnano.4c17545 View Source
